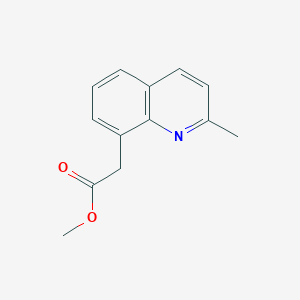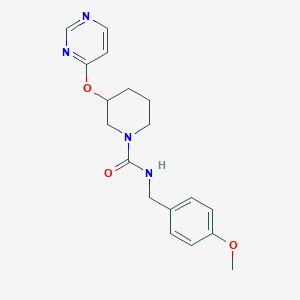![molecular formula C18H24N4O4 B2816972 N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 921498-07-9](/img/structure/B2816972.png)
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound known for its complex molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves the cyclization of specific precursor compounds under controlled conditions.
Reaction conditions may include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile, maintained at temperatures ranging from 50°C to 150°C.
Industrial Production Methods:
Industrial synthesis often employs large-scale reactors with precise temperature and pressure controls to ensure high yield and purity.
Advanced purification techniques, such as column chromatography or crystallization, are utilized to isolate the target compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding ketone or carboxyl derivatives.
Reduction: : Reduction reactions, using reducing agents such as lithium aluminum hydride or sodium borohydride, can convert carbonyl groups into alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, where substituents on the pyrido[2,3-d]pyrimidine ring are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions:
Typical reagents include strong acids or bases, metal catalysts, and solvents that promote specific reaction pathways.
Reaction conditions vary but generally involve controlled temperatures (0°C to 100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Oxidation typically yields ketones or carboxylates.
Reduction yields alcohols.
Substitution yields various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has diverse applications across multiple fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Employed in the development of novel materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways Involved: : Depending on the application, it may inhibit or activate particular biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparación Con Compuestos Similares
N-cyclopentyl-2-(1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Lacks the propoxy group, which affects its physical and chemical properties.
N-cyclopentyl-2-(1-methyl-2,4-dioxo-6-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : The position of the propoxy group alters its reactivity and biological interactions.
N-cyclopentyl-2-(1,2,4-trioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide: : Contains an additional oxo group, influencing its stability and activity.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-3-10-26-13-8-9-19-16-15(13)17(24)22(18(25)21(16)2)11-14(23)20-12-6-4-5-7-12/h8-9,12H,3-7,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQANZYNMFCPDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2816893.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2816895.png)

![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2816898.png)
![5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2816899.png)

![N-{[3-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B2816906.png)



![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2816912.png)
